molecular formula C7H4N2O3 B055713 2-Methylfuro[3,4-b]pyrazine-5,7-dione CAS No. 122942-34-1

2-Methylfuro[3,4-b]pyrazine-5,7-dione

Cat. No.: B055713
CAS No.: 122942-34-1
M. Wt: 164.12 g/mol
InChI Key: NMCNQYAMHKCHIE-UHFFFAOYSA-N
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Description

2-Methylfuro[3,4-b]pyrazine-5,7-dione (CAS 122942-34-1) is a high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol, serves as a versatile precursor for the synthesis of diverse novel chemical entities . Its primary research value lies in its role as a key intermediate in the design and development of potential antioxidant agents . Studies have demonstrated its application in multi-step synthetic processes, where it is reacted with 2-aminothiazole derivatives to form novel diazine compounds that are subsequently evaluated for their antioxidant activity . The fused furopyrazinedione core structure offers reactive sites for further functionalization, making it a valuable scaffold for constructing complex molecules aimed at investigating oxidative stress pathways. As a solid with a calculated density of 1.559 g/cm³ , it is supplied for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuro[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c1-3-2-8-4-5(9-3)7(11)12-6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNQYAMHKCHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2 Methylfuro 3,4 B Pyrazine 5,7 Dione

Synthetic Pathways to the Fused Ring System

The synthesis of 2-Methylfuro[3,4-b]pyrazine-5,7-dione is anticipated to follow a similar strategy to that of the parent Furo[3,4-b]pyrazine-5,7-dione (B1584572), which involves the dehydration of the corresponding dicarboxylic acid.

Precursor Synthesis: 2-Methyl-5,6-pyrazinedicarboxylic Acid

A plausible precursor for the target molecule is 2-Methyl-5,6-pyrazinedicarboxylic acid. The synthesis of this precursor can be achieved through the oxidation of 2-methylquinoxaline. orgsyn.org This reaction is typically carried out using a strong oxidizing agent such as potassium permanganate. orgsyn.org The general procedure involves the vigorous oxidation of 2-methylquinoxaline, followed by acidification to yield the desired dicarboxylic acid. orgsyn.org

Formation of this compound

The final step in the synthesis of this compound would involve the intramolecular cyclization of 2-Methyl-5,6-pyrazinedicarboxylic acid via dehydration. This is a standard method for the formation of cyclic anhydrides from 1,2-dicarboxylic acids. The reaction is typically achieved by heating the dicarboxylic acid in the presence of a dehydrating agent, such as acetic anhydride (B1165640) or thionyl chloride.

Spectroscopic and Analytical Characterization

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR A singlet for the methyl group protons (around δ 2.5-2.8 ppm). A singlet for the remaining proton on the pyrazine (B50134) ring (around δ 8.5-8.8 ppm).
¹³C NMR Resonances for the two carbonyl carbons of the dione (B5365651) (around δ 160-165 ppm). Resonances for the carbons of the pyrazine ring, with the methyl-substituted carbon appearing at a distinct chemical shift. A resonance for the methyl carbon (around δ 20-25 ppm).
IR Spectroscopy Strong characteristic absorption bands for the symmetric and asymmetric stretching of the C=O groups in the cyclic anhydride moiety (typically in the range of 1750-1850 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₄N₂O₃, MW: 164.12 g/mol ).

Chemical Reactivity and Properties

Reactivity of the Fused Dione (B5365651) Ring

The anhydride-like dione ring in 2-Methylfuro[3,4-b]pyrazine-5,7-dione is expected to be the most reactive site of the molecule. This moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles such as water, alcohols, and amines would react to form the corresponding dicarboxylic acid, monoester-monoacid, or monoamide-monoacid derivatives, respectively. This reactivity makes it a useful building block for the synthesis of more complex pyrazine (B50134) derivatives.

Influence of the Methyl-Substituted Pyrazine Ring on Reactivity

Interactive Data Table: Predicted Chemical Properties of this compound

Property Predicted Value/Behavior
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in polar organic solvents.
Melting Point Expected to be a relatively high-melting solid, potentially decomposing near its melting point.
Stability The anhydride (B1165640) ring is sensitive to moisture and basic conditions.

Spectroscopic Characterization and Structural Elucidation of 2 Methylfuro 3,4 B Pyrazine 5,7 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Methylfuro[3,4-b]pyrazine-5,7-dione, both ¹H and ¹³C NMR, along with advanced 2D-NMR techniques, provide a complete picture of its covalent framework.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the limited number of proton environments in the molecule. The key signals would correspond to the methyl group protons and the aromatic proton on the pyrazine (B50134) ring.

The methyl (CH₃) protons, being attached to the pyrazine ring, would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm. The exact chemical shift would be influenced by the electronic nature of the heterocyclic system. The singlet multiplicity arises from the absence of adjacent protons.

The lone aromatic proton on the pyrazine ring is expected to resonate as a singlet in the downfield region, characteristic of protons attached to electron-deficient aromatic rings. This signal would likely be observed in the range of δ 8.5-9.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7Singlet3H-CH₃
~8.8Singlet1HPyrazine-H

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum would display distinct signals for the methyl carbon, the aromatic carbons of the pyrazine ring, and the carbonyl carbons of the dione (B5365651) functionality.

The methyl carbon is expected to appear in the upfield region, typically around δ 20-25 ppm. The carbons of the pyrazine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the methyl group would have a chemical shift distinct from the other pyrazine ring carbons. The two carbonyl carbons of the anhydride (B1165640) moiety are expected to be in the far downfield region, likely between δ 160-170 ppm, which is characteristic for anhydride carbonyls.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~22-CH₃
~145Pyrazine C-H
~150Pyrazine C-CH₃
~155Fused Pyrazine C
~165C=O

Advanced NMR Techniques for Structural Confirmation (e.g., 2D-NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

An HSQC experiment would show a correlation between the pyrazine proton signal (~8.8 ppm) and its directly attached carbon (~145 ppm), as well as a correlation between the methyl protons (~2.7 ppm) and the methyl carbon (~22 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₇H₄N₂O₃), the molecular weight is 164.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164. The fragmentation pattern would likely involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of cyclic anhydrides. A prominent fragmentation pathway could be the loss of a CO molecule (28 Da) to give a fragment at m/z 136, followed by the loss of another CO molecule to yield a fragment at m/z 108. Another possible fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
164[M]⁺
136[M - CO]⁺
108[M - 2CO]⁺
149[M - CH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic stretching vibrations of the carbonyl groups in the cyclic anhydride system.

Two strong absorption bands are expected in the carbonyl region, typically between 1750 cm⁻¹ and 1850 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the coupled C=O groups in the anhydride moiety. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the methyl C-H stretching would be observed just below 3000 cm⁻¹. The C-N and C=C stretching vibrations of the pyrazine ring would be found in the fingerprint region (1400-1600 cm⁻¹).

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2950Methyl C-H Stretch
~1840Asymmetric C=O Stretch (Anhydride)
~1770Symmetric C=O Stretch (Anhydride)
~1600-1400C=C and C=N Stretches (Pyrazine Ring)

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, an XRD analysis would confirm the planarity of the fused ring system. It would provide accurate measurements of the C=O, C-O, C-N, and C-C bond lengths, which can offer insights into the degree of electron delocalization within the molecule. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the solid-state properties of the compound.

Spectroscopic and Structural Analysis of this compound Currently Not Available in Publicly Accessible Data

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental or predicted spectroscopic information for the chemical compound this compound is not available in the public domain. As a result, the generation of a detailed article focusing on the "Combination of Spectroscopic Data for Definitive Structural Assignment" with corresponding data tables, as per the user's request, cannot be fulfilled at this time.

The structural elucidation of a novel or modified chemical compound like this compound would typically rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The integration of data from these methods allows for the unambiguous determination of the molecular structure, including the connectivity of atoms and the identification of functional groups.

For the definitive structural assignment of this compound, the following hypothetically expected data would be crucial:

¹H NMR Spectroscopy: This would help in identifying the chemical environment of the hydrogen atoms. Key signals would be expected for the methyl group protons and the proton on the pyrazine ring. Their chemical shifts, integration values, and coupling patterns would provide vital information about their placement on the furo[3,4-b]pyrazine-5,7-dione (B1584572) core.

¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms and their electronic environments. Distinct signals would be anticipated for the methyl carbon, the carbons of the pyrazine and furan (B31954) rings, and the carbonyl carbons of the dione functionality.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Strong absorption bands corresponding to the C=O stretching vibrations of the dione group would be a key feature. Vibrations associated with the C-N and C-O bonds of the heterocyclic rings, as well as C-H vibrations of the methyl group, would also be expected.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak would confirm the elemental composition, and the fragmentation analysis would help in corroborating the proposed structure.

Without access to either experimentally obtained or computationally predicted data for these spectroscopic methods for this compound, a scientifically accurate and detailed analysis as requested in the article outline is not possible.

Theoretical and Computational Studies on 2 Methylfuro 3,4 B Pyrazine 5,7 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular characteristics of heterocyclic compounds. These methods provide a balance between computational cost and accuracy, making them suitable for a detailed analysis of the geometric and electronic properties of molecules like 2-Methylfuro[3,4-b]pyrazine-5,7-dione.

Geometry Optimization and Energetic Profiles

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For the parent compound, Furo[3,4-b]pyrazine-5,7-dione (B1584572), DFT calculations have been used to gain insights into its structure. The introduction of a methyl group at the 2-position would slightly alter the bond lengths and angles of the pyrazine (B50134) ring.

Energetic profiles, including the calculation of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, can also be determined. These values are crucial for predicting the stability of the molecule and its potential to participate in chemical reactions.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For heterocyclic systems, the distribution of HOMO and LUMO orbitals across the molecule helps identify the regions most susceptible to electrophilic and nucleophilic attack.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. mdpi.com

Prediction of Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = μ² / 2η, where μ is the electronic chemical potential).

Conformational Analysis of the Bicyclic System

The furo[3,4-b]pyrazine-5,7-dione system is a rigid, bicyclic structure. Due to the fused ring system, significant conformational flexibility is not expected. The planarity of the pyrazine and furan (B31954) rings would be a key feature to investigate. The introduction of a methyl group at the 2-position is unlikely to induce significant puckering of the rings, but it may influence intermolecular interactions in the solid state. Computational methods can precisely determine the degree of planarity and any minor deviations that may occur.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted.

Spectroscopic Property Prediction from Computational Models

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. This is a common application of DFT.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental spectra.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in the infrared spectrum, which correspond to the molecule's vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the absorption wavelengths in the ultraviolet-visible spectrum.

These predicted spectra serve as a powerful complement to experimental characterization, providing a deeper understanding of the molecule's structure and properties.

Future Directions in Research on 2 Methylfuro 3,4 B Pyrazine 5,7 Dione

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of the parent compound, furo[3,4-b]pyrazine-5,7-dione (B1584572), often involves the dehydration of pyrazinedicarboxylic acid using reagents like acetic anhydride (B1165640). Future research will likely focus on developing more environmentally benign and efficient synthetic strategies for 2-Methylfuro[3,4-b]pyrazine-5,7-dione. This includes the exploration of green chemistry principles such as the use of renewable starting materials, catalytic methods to replace stoichiometric reagents, and the implementation of solvent-free or eco-friendly solvent systems. The development of one-pot syntheses that minimize waste and energy consumption will be a key area of investigation.

Exploration of Unexplored Reaction Manifolds and Transformation Chemistry

As a versatile building block, furo[3,4-b]pyrazine-5,7-dione undergoes various reactions, including oxidation, reduction, and nucleophilic substitution. The introduction of a methyl group in this compound offers opportunities to explore new reaction pathways. Future studies could investigate the influence of the methyl group on the reactivity of the heterocyclic system. This includes exploring regioselective reactions and the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The exploration of cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions could lead to the creation of complex molecular architectures.

Advanced Spectroscopic Studies for Dynamic Chemical Processes

While standard spectroscopic techniques like NMR, IR, and UV-Vis are used for the characterization of pyrazine (B50134) derivatives, future research could employ more advanced spectroscopic methods to study the dynamic behavior of this compound. researchgate.net Techniques such as time-resolved spectroscopy could provide insights into reaction mechanisms and the behavior of excited states. Advanced NMR techniques could be used to study conformational changes and intermolecular interactions in solution. These studies will contribute to a deeper understanding of the compound's chemical and physical properties.

Integration of Machine Learning and AI in Compound Design and Prediction of Chemical Behavior

Investigation of Material Science Applications based on Chemical Structure

The rigid, planar structure of the furo[3,4-b]pyrazine core makes it an interesting candidate for applications in materials science. researchgate.net Derivatives of related fused pyrazine systems have been investigated as organic semiconductors, fluorescent sensors, and even organic magnets. researchgate.net Future research on this compound could explore its potential in these areas. The methyl group can be used to tune the compound's electronic properties and solid-state packing, which are crucial for its performance in electronic devices. Furthermore, the compound could serve as a monomer for the synthesis of novel polymers with unique thermal and optical properties. mdpi.com

Q & A

Advanced Research Question

  • Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct methyl or chloro groups .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenyl) under Pd catalysis .

Example :
this compound + Cl₂ → 2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione (95% yield) .

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